

Spectroscopic data (NMR, IR, Mass Spec) of Cp2WH2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis(cyclopentadienyl)tungsten dihydride	
Cat. No.:	B075385	Get Quote

An in-depth analysis of the spectroscopic data for **Bis(cyclopentadienyl)tungsten dihydride** (Cp₂WH₂), a significant organometallic compound, is crucial for researchers in various fields, including catalysis and materials science. This technical guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for Cp₂WH₂ is summarized in the tables below, offering a clear and structured presentation for easy comparison and reference.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Cp_2WH_2 in solution. The following tables detail the chemical shifts (δ) and coupling constants (J) for the proton and carbon nuclei.

Table 1: ¹H NMR Spectroscopic Data for Cp₂WH₂

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Hydride	-12.3	t	J(W-H) = 38.5	W-H
Cyclopentadienyl	4.65	S	C₅H₅	

Table 2: 13C{1H} NMR Spectroscopic Data for Cp2WH2

Signal	Chemical Shift (δ, ppm)	Assignment
Cyclopentadienyl	77.2	C₅H₅

Infrared Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, particularly the tungsten-hydride and cyclopentadienyl ligand bonds.

Table 3: Infrared Spectroscopic Data for Cp₂WH₂

Wavenumber (cm⁻¹)	Intensity	Assignment
1850	Strong	ν(W-H)
3100, 1440, 1110, 1010, 800	Various	Cp ring vibrations

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Cp_2WH_2 , confirming its composition.

Table 4: Mass Spectrometry Data for Cp₂WH₂

m/z	Relative Intensity (%)	Assignment
318	100	[Cp ₂ WH ₂] ⁺ (Molecular Ion)
316	[Cp₂WH] ⁺	
186	[W]+	_
66	[C₅H ₆] ⁺	_

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are essential for reproducibility and for adapting the methods to similar compounds.

NMR Spectroscopy

Sample Preparation: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. A sample of Cp_2WH_2 (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., benzene- d_6 or toluene- d_8) in an NMR tube fitted with a J. Young valve.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the specific probe and solvent.
- Acquire a single-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, an
 acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation
 of the hydride signals.
- The chemical shifts are referenced to the residual solvent peak.

¹³C{¹H} NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

- A larger number of scans (typically several thousand) is required due to the low natural abundance of ¹³C and the absence of a nuclear Overhauser effect for the quaternary cyclopentadienyl carbons.
- The chemical shifts are referenced to the solvent peak.

Infrared Spectroscopy

Sample Preparation: For solid-state IR spectroscopy, a KBr pellet is prepared. A small amount of Cp₂WH₂ is finely ground with dry KBr powder under an inert atmosphere. The mixture is then pressed into a transparent pellet using a hydraulic press. For solution-state IR, the sample is dissolved in a dry, IR-transparent solvent (e.g., hexane or dichloromethane) in a sealed IR cell with appropriate windows (e.g., CaF₂ or NaCl).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

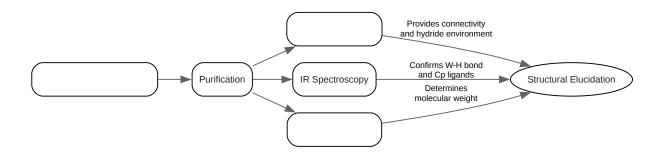
- A background spectrum of the KBr pellet or the solvent-filled cell is recorded.
- The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Introduction: Due to its air sensitivity, Cp₂WH₂ is introduced into the mass spectrometer using a direct insertion probe under an inert atmosphere or via a glovebox-interfaced system.

Ionization Method: Electron ionization (EI) is a common method for obtaining the mass spectrum of Cp₂WH₂.

Data Acquisition:


• The sample is heated gently on the probe to induce sublimation into the ion source.

- The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
- The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Relationship of Spectroscopic Techniques

The characterization of Cp₂WH₂ relies on the complementary information provided by different spectroscopic techniques. The logical workflow for this characterization is illustrated in the diagram below.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Cp₂WH₂.

 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of Cp2WH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075385#spectroscopic-data-nmr-ir-mass-spec-of-cp2wh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com